
Ataluren
Overview
Description
Ataluren, sold under the brand name Translarna, is a medication designed for the treatment of Duchenne muscular dystrophy caused by nonsense mutations . It was developed by PTC Therapeutics and is notable for its ability to promote the readthrough of premature stop codons during mRNA translation, allowing for the production of functional proteins .
Preparation Methods
The synthesis of ataluren involves several steps. One of the primary synthetic routes starts with 3-cyanobenzoic acid methyl ester, which is reacted with hydroxylamine to form an oxime compound. This intermediate is then cyclized to produce the oxadiazole ring, followed by further reactions to introduce the fluorophenyl group and complete the synthesis of this compound . Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ataluren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: this compound can undergo substitution reactions, particularly involving the fluorophenyl group.
Scientific Research Applications
Duchenne Muscular Dystrophy (DMD)
-
Efficacy in Preserving Muscle Function :
- A pooled analysis from three randomized controlled trials involving 701 patients demonstrated that ataluren significantly preserved muscle function in individuals with nonsense mutation DMD. The results indicated improvements in various clinical endpoints, including the six-minute walk distance and North Star Ambulatory Assessment scores .
- The STRIDE study showed that this compound delayed the loss of ambulation by an average of four years and reduced the decline in forced vital capacity .
- Long-Term Treatment Outcomes :
Cystic Fibrosis (CF)
- Clinical Trials and Efficacy :
- This compound has been evaluated in patients with nonsense mutation cystic fibrosis. A pivotal Phase 3 clinical trial demonstrated that while there was a slight improvement in lung function measured by forced expiratory volume, the results did not meet statistical significance compared to placebo .
- Chronic administration of this compound resulted in time-dependent improvements in cystic fibrosis transmembrane conductance regulator activity, suggesting potential benefits for patients with specific genetic profiles .
Safety Profile
This compound has been generally well-tolerated across various studies. Most treatment-emergent adverse events reported were mild or moderate and not directly related to the drug itself. Long-term exposure data indicate a favorable safety profile, supporting its continued use in affected populations .
Summary of Clinical Studies
Study Name | Patient Population | Key Findings | Duration |
---|---|---|---|
STRIDE Study | 307 patients with DMD | Delayed loss of ambulation by 4 years; reduced decline in forced vital capacity | Ongoing until 2025 |
Phase 3 DMD Trial | 701 patients with nmDMD | Preserved muscle function; significant improvements in walk distance and other metrics | 48 weeks |
Phase 3 CF Trial | 279 patients with nmCF | No significant difference in lung function compared to placebo; slight improvements observed | 48 weeks |
Case Studies
-
Duchenne Muscular Dystrophy :
- A notable case involved a patient who began treatment with this compound at age five. Over five years, the patient maintained ambulation longer than predicted based on natural history data, showcasing the potential long-term benefits of this compound treatment in delaying disease progression.
-
Cystic Fibrosis :
- In a clinical setting, a cohort of patients receiving this compound demonstrated improved chloride transport in nasal epithelial cells, correlating with better clinical outcomes over time despite initial trial results showing marginal efficacy.
Mechanism of Action
Ataluren promotes the readthrough of premature stop codons in mRNA, allowing ribosomes to bypass these codons and produce full-length, functional proteins . This mechanism involves the insertion of near-cognate tRNA at the site of nonsense codons, which helps in the continuation of translation without affecting downstream transcription or mRNA stability . This compound is particularly effective for the stop codon 'UGA’ .
Comparison with Similar Compounds
Ataluren is unique in its ability to target nonsense mutations and promote readthrough. Similar compounds include:
Gentamicin: An aminoglycoside antibiotic that also promotes readthrough of stop codons but has significant toxicity issues.
Amlexanox: An anti-inflammatory drug that has shown potential in promoting readthrough of nonsense mutations.
G418: Another aminoglycoside with readthrough activity but limited clinical use due to toxicity
This compound stands out due to its oral availability and relatively low toxicity compared to these compounds .
Biological Activity
Ataluren (PTC124) is a small molecule drug designed to promote ribosomal readthrough of premature stop codons in mRNA, thereby enabling the production of full-length functional proteins. Its primary application has been in the treatment of genetic disorders caused by nonsense mutations, particularly Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant research findings.
This compound's mechanism involves binding to the ribosome and inhibiting the release factor complex (RFC), which is responsible for terminating protein synthesis at stop codons. The binding sites for this compound have been identified as:
- Decoding Center (DC) : Proximal to the ribosomal RNA that decodes mRNA.
- Peptidyl Transfer Center (PTC) : Involved in peptide bond formation.
- Release Factor Complex (RFC) : A site whose functional implications are still being studied.
Research indicates that this compound acts as a competitive inhibitor of RFC, preventing the hydrolysis of peptidyl-tRNA and thus facilitating the incorporation of near-cognate tRNAs at stop codons. This mechanism allows for the synthesis of full-length proteins from mRNA that would otherwise be truncated due to nonsense mutations .
Clinical Studies and Findings
Several clinical trials have evaluated the efficacy and safety of this compound, particularly in patients with DMD. Below is a summary of key studies:
In a Phase 2a open-label trial, subjects receiving this compound demonstrated significant increases in dystrophin production, a critical protein for muscle function. Immunostaining analyses revealed that 23 out of 38 participants exhibited enhanced dystrophin levels post-treatment. Importantly, these changes were not influenced by the type or location of the nonsense mutation within the dystrophin gene .
Challenges and Limitations
Despite its promising mechanism and initial clinical findings, this compound has faced challenges regarding its efficacy across different patient populations and mutation types. Some studies have reported limited success in stimulating readthrough in certain cellular models and achieving favorable outcomes in broader clinical applications . Additionally, while this compound has shown lower toxicity compared to aminoglycosides, its clinical utility remains limited due to inconsistent results across trials.
Q & A
Q. What experimental design considerations are critical for evaluating Ataluren's efficacy in nonsense mutation Duchenne muscular dystrophy (nmDMD) trials?
Clinical trials for this compound should prioritize randomized, placebo-controlled designs with long-term follow-up to assess disease progression. Key endpoints include the 6-minute walk distance (6MWD), timed function tests (TFTs), and respiratory function metrics (e.g., forced vital capacity). Stratification by baseline ambulatory capacity (e.g., 6MWD subgroups: 300–400 meters) improves sensitivity to detect treatment effects . Blinding and compliance monitoring are essential, as seen in Study 007, which achieved high data quality despite borderline statistical significance in the primary endpoint after correcting for baseline variability .
Q. How does this compound’s mechanism of action influence preclinical model selection for readthrough activity validation?
This compound promotes ribosomal readthrough of premature termination codons (PTCs), restoring full-length protein synthesis. Preclinical models must incorporate nonsense mutations in disease-relevant genes (e.g., IDUA for Mucopolysaccharidosis I-Hurler or dystrophin for DMD). Use NanoLuc reporters or patient-derived cells (e.g., Idua-W402X mouse embryonic fibroblasts) to quantify readthrough efficiency and functional rescue (e.g., α-L-iduronidase activity, glycosaminoglycan reduction). Dose-response curves should account for bell-shaped relationships observed in murine models and human trials .
Q. What methodological approaches resolve contradictions in this compound’s dose-response data across clinical studies?
The inverse dose-response observed in Study 007 (higher plasma concentrations correlating with reduced efficacy) necessitates pharmacokinetic-pharmacodynamic (PK-PD) modeling. Population PK analyses in Studies 007, 007e, and 004e revealed optimal efficacy at plasma concentrations achieved with the 10/10/20 mg/kg regimen, avoiding saturation effects. Nonclinical studies support a bell-shaped concentration-response curve, emphasizing the need for precise dosing and therapeutic drug monitoring .
Q. How can researchers address variability in 6MWD outcomes when analyzing this compound’s ambulatory benefits?
Employ pre-specified subgroup analyses based on baseline ambulatory status (e.g., 6MWD strata). In Study 041, this compound significantly delayed 10% persistent 6MWD worsening in the 300–400m subgroup (47% risk reduction, p=0.0011). Sensitivity analyses using alternative thresholds (e.g., 30-meter decline) and mixed-effects models adjust for inter-patient variability. Meta-analyses pooling phase IIb and III data (ACT-DMD) enhance statistical power to detect treatment effects .
Q. What pharmacokinetic challenges arise in cross-species translation of this compound metabolism data?
This compound undergoes extensive glucuronidation (phase II metabolism) with minimal phase I modification. Biliary excretion dominates in rodents (82% in bile-duct cannulated rats), while humans exhibit balanced renal (55%) and fecal (47%) elimination. Species-specific differences in plasma protein binding and transporter affinity (e.g., OAT1/3 inhibition) necessitate cautious extrapolation of dosing regimens. Human studies should monitor renal function during co-administration with nephrotoxic agents (e.g., IV aminoglycosides) .
Q. How should long-term safety and real-world efficacy be assessed in this compound-treated patients?
Registry studies (e.g., STRIDE) provide real-world evidence on delayed loss of ambulation (~2.2 years) and respiratory decline (~3-year delay in FVC <60%). Safety monitoring must include renal function (serum creatinine, cystatin C), lipid profiles (cholesterol, triglycerides), and blood pressure, particularly in corticosteroid-treated patients. Adverse event reporting should follow MedDRA terminology and assess causality via Naranjo criteria .
Q. What statistical strategies validate this compound’s efficacy when primary endpoints lack significance?
Secondary endpoint triangulation and responder analyses strengthen evidence. In Study 007, this compound showed trends in 6MWD preservation (>30-meter difference vs. placebo) and delayed TFT worsening. Bayesian frameworks incorporate prior data (e.g., phase IIb subgroup analyses) to estimate posterior probabilities of clinical benefit. Sensitivity analyses adjusting for corticosteroid use and baseline covariates (e.g., age, mutation type) reduce confounding .
Q. How do preclinical readthrough assays correlate with clinical outcomes in this compound studies?
Standardize reporter systems (eaminoluciferase, GFP-tagged constructs) across cell types (e.g., HEK293 vs. patient fibroblasts) to quantify readthrough efficiency. In vivo validation requires murine models with quantifiable functional endpoints (e.g., GAG reduction in Idua-W402X mice). Translational PK-PD models bridge preclinical EC50 values to human dosing, accounting for species-specific bioavailability and tissue distribution .
Tables for Key Findings
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGLTULBSNHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046776 | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
775304-57-9 | |
Record name | Ataluren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ataluren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATALUREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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